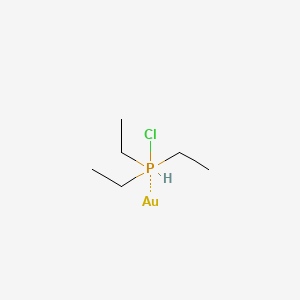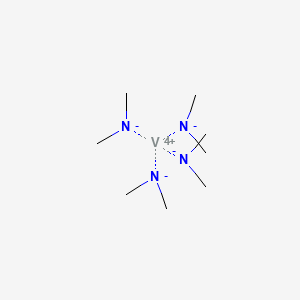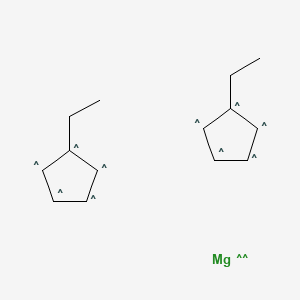
Bis(ethylcyclopentadienyl)magnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethylcyclopentadienyl)magnesium is an organometallic compound with the chemical formula ( \text{Mg(C}_5\text{H}_4\text{C}_2\text{H}_5\text{)}_2 ). It is a colorless to pale yellow solid that is sensitive to air and moisture . This compound is used as a precursor in various chemical reactions and has applications in fields such as solar energy and water treatment .
Preparation Methods
Bis(ethylcyclopentadienyl)magnesium can be synthesized through several methods. One common synthetic route involves the reaction of ethylbromide with cyclopentadienyl sodium in the presence of magnesium chloride under an inert atmosphere . The reaction is typically carried out at low temperatures to avoid side reactions . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Bis(ethylcyclopentadienyl)magnesium undergoes various types of chemical reactions, including:
Reduction: This compound can act as a reducing agent in certain reactions, although specific examples are less common.
Substitution: It is commonly used as a Grignard reagent, reacting with ketones, aldehydes, and esters to form alcohols and hydrocarbons.
Common reagents and conditions used in these reactions include inert atmospheres, low temperatures, and solvents such as tetrahydrofuran (THF) or diethyl ether . Major products formed from these reactions include various alcohols and hydrocarbons .
Scientific Research Applications
Bis(ethylcyclopentadienyl)magnesium has several scientific research applications:
Mechanism of Action
The mechanism by which bis(ethylcyclopentadienyl)magnesium exerts its effects is primarily through its role as a Grignard reagent. It reacts with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds . The molecular targets and pathways involved include the activation of the magnesium-carbon bond and subsequent nucleophilic attack on the electrophile .
Comparison with Similar Compounds
Bis(ethylcyclopentadienyl)magnesium can be compared with other similar organometallic compounds, such as:
Bis(cyclopentadienyl)magnesium: This compound lacks the ethyl groups present in this compound, which can affect its reactivity and applications.
Bis(methylcyclopentadienyl)magnesium: Similar to this compound but with methyl groups instead of ethyl groups, leading to differences in steric and electronic properties.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the field of optical coatings and as a Grignard reagent .
Properties
InChI |
InChI=1S/2C7H9.Mg/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDAACUVRQBXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Mg] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114460-02-5 |
Source


|
| Record name | Bis(ethylcyclopentadienyl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
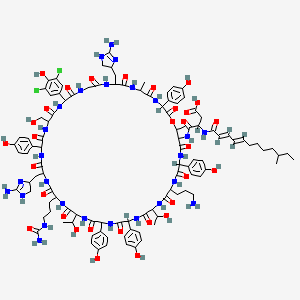
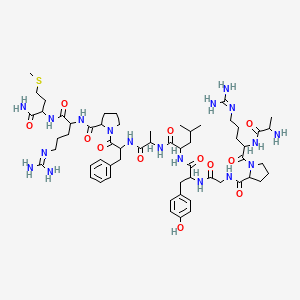
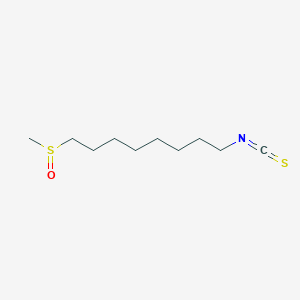
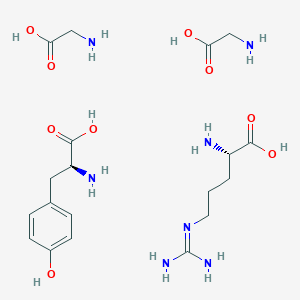
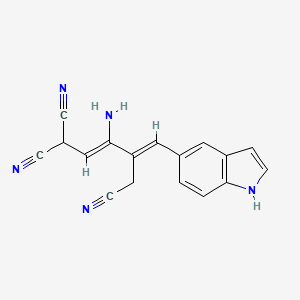
![6-[2-(4-imidazolyl)ethylamino]-N-(4-trifluoromethylphenyl)-heptanecarboxamide](/img/structure/B8117719.png)
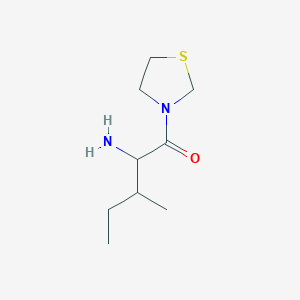
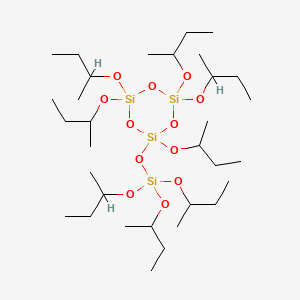
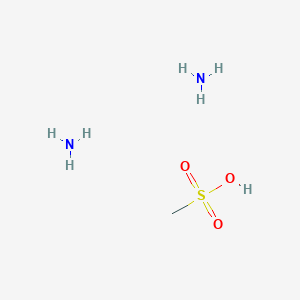
![(2R,4R)-N-Tert-butoxycarbonyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B8117752.png)
![1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride](/img/structure/B8117763.png)
